1-Isobutyl-1H-benzimidazole-2-sulfonic acid
Description
IUPAC Nomenclature
The compound’s IUPAC name, 1-(2-methylpropyl)benzimidazole-2-sulfonic acid , reflects its substituent positions and functional groups. The benzimidazole ring consists of two fused aromatic rings (a benzene ring and an imidazole ring), with the sulfonic acid group (-SO₃H) attached to the nitrogen-containing imidazole moiety.
Structural Features
Key Functional Groups
- Sulfonic Acid Group : Contributes strong acidity (pKa ~-1.36) and high polarity, enhancing solubility in polar solvents.
- Isobutyl Group : Introduces steric bulk and hydrophobicity, modulating interactions with biological targets.
Historical Context of Benzimidazole Sulfonic Acid Derivatives
Benzimidazole sulfonic acids have been explored since the early 20th century for their synthetic and biological potential. Early derivatives, such as 1H-benzimidazole-2-sulfonic acid (BISA) , demonstrated utility as intermediates in pharmaceutical synthesis and as inhibitors of bacterial enzymes like glutamate racemase. The introduction of substituents (e.g., alkyl groups) at the 1-position of the benzimidazole ring emerged as a strategy to optimize solubility and bioactivity.
Evolution of Substituted Derivatives
| Compound | Application/Role | CAS Number |
|---|---|---|
| BISA | Glutamate racemase inhibitor | 40828-54-4 |
| 2-Phenyl-5-sulfonic acid | UV filter (Ensulizole) | 27503-81-7 |
| 1-Isobutyl-2-sulfonic acid | Research intermediate for antibacterial agents | 381705-51-7 |
The isobutyl-substituted variant represents a modern extension of this class, with modifications aimed at enhancing target-specific interactions.
Positional Isomerism in Isobutyl-Substituted Benzimidazoles
Positional isomerism significantly impacts the properties of benzimidazole sulfonic acids. For example, 2-phenyl-5-sulfonic acid (CAS 27503-81-7) and 2-sulfonic acid isomers exhibit distinct UV absorption profiles and biological activities due to differences in substituent placement.
Comparative Analysis of Isomers
The 2-sulfonic acid isomer’s electron-withdrawing group at position 2 may favor hydrogen bonding, whereas the 5-sulfonic acid isomer’s substituent placement optimizes π-conjugation for UV absorption.
Properties
IUPAC Name |
1-(2-methylpropyl)benzimidazole-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)17(14,15)16/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXCIDOKZMLZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-Isobutyl-1H-benzimidazole-2-sulfonic acid typically involves the reaction of benzimidazole derivatives with isobutyl groups and sulfonic acid. The specific synthetic routes and reaction conditions can vary, but a common method involves the use of benzimidazole as a starting material, which is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid .
Chemical Reactions Analysis
1-Isobutyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce various reduced forms of the benzimidazole ring .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that benzimidazole derivatives, including 1-Isobutyl-1H-benzimidazole-2-sulfonic acid, exhibit promising antimicrobial properties. For example, compounds in this class have been shown to inhibit the growth of various pathogens, including bacteria and fungi. Notably, derivatives have been developed that target resistant strains of Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.19 μM against fluoroquinolone-resistant strains .
Antiviral Properties
Benzimidazole derivatives have also demonstrated antiviral activity. Studies have reported that certain compounds can inhibit enteroviruses and herpes simplex virus (HSV), showcasing IC50 values that indicate potent activity against these viruses . The mechanism often involves interference with viral replication processes.
Antioxidant Activity
The antioxidant potential of 1-Isobutyl-1H-benzimidazole-2-sulfonic acid has been explored through various assays. Compounds within this class have shown significant free radical scavenging abilities, which are crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Drug Development
The compound's structure makes it a valuable scaffold for synthesizing new pharmaceuticals. Its ability to inhibit glutamate racemase suggests potential in developing antibacterial drugs . Furthermore, the sulfonic acid moiety allows for modifications that can enhance pharmacokinetic properties.
Anti-inflammatory Effects
Benzimidazole derivatives have been investigated for their anti-inflammatory properties. Certain studies indicate that these compounds can significantly reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .
Reactivity in Organic Synthesis
1-Isobutyl-1H-benzimidazole-2-sulfonic acid serves as a versatile reactant in organic synthesis. It can participate in various reactions to form more complex molecules, including bis(benzimidazol-2-yl)amines, which have shown antitrichinellosis activity . Its reactivity is attributed to the presence of both the benzimidazole and sulfonic acid functionalities.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the synthesis of several benzimidazole derivatives with varying substituents, demonstrating their effectiveness against resistant bacterial strains. One derivative exhibited an MIC value of 0.19 μM against Mycobacterium tuberculosis .
- Antiviral Activity : Research on antiviral benzimidazole derivatives revealed that specific compounds inhibited HSV replication effectively, with IC50 values significantly lower than standard antiviral medications .
- Antioxidant Properties : In vitro assays showed that certain derivatives displayed superior antioxidant activity compared to traditional antioxidants like butylated hydroxytoluene (BHT), indicating their potential for use in formulations aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 1-Isobutyl-1H-benzimidazole-2-sulfonic acid and related benzimidazole sulfonic acid derivatives.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Physicochemical Properties :
- Lipophilicity : The isobutyl group introduces branched hydrophobicity, balancing solubility (via sulfonic acid) and membrane permeability. In contrast, the benzyl derivative (C₁₄H₁₂N₂O₃S) has higher aromaticity, favoring interactions with hydrophobic pockets in proteins .
- Solubility : Sulfonic acid groups enhance water solubility across all analogs. Ensulizole (2-phenyl derivative) demonstrates practical solubility in topical formulations due to its ionic nature .
Synthetic Routes: 1-Substituted analogs (e.g., ethyl, butyl) are synthesized via nucleophilic substitution of benzimidazole precursors with alkyl halides, followed by sulfonation . Notably, solvent-free methods using sulfonic acid-functionalized silica catalysts improve yields and reduce environmental impact .
Biological Activities: Antitumor Potential: Ethyl and butyl derivatives are intermediates in antitumor drug synthesis, with substituent length influencing cellular uptake and target binding . Antimicrobial Activity: Methylsulfanyl derivatives (e.g., 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole) exhibit broad-spectrum activity, suggesting that electron-withdrawing groups (e.g., NO₂) enhance efficacy . Specialized Applications: Ensulizole’s phenyl and sulfonic acid groups enable UV absorption, highlighting the role of substituent positioning (2- vs. 5-sulfonic acid) in function .
Aromatic vs. Aliphatic Substituents: Benzyl groups enhance binding to aromatic residues in enzymes or receptors, whereas alkyl chains prioritize hydrophobic interactions .
Biological Activity
1-Isobutyl-1H-benzimidazole-2-sulfonic acid (IBBSA) is a sulfonic acid derivative of benzimidazole that has garnered attention for its potential biological activities, particularly in pharmaceutical contexts. This article explores the biological activity of IBBSA, including its pharmacological effects, mechanisms of action, and relevant case studies.
IBBSA has a molecular formula of CHNOS and a molecular weight of approximately 254.31 g/mol. The compound features a benzimidazole core with an isobutyl substituent and a sulfonic acid group, which enhances its solubility and reactivity in biological systems .
1. Interaction with Biological Molecules
Preliminary studies suggest that IBBSA may interact with proteins and enzymes, potentially influencing their activity. These interactions are pivotal for understanding its pharmacological effects and optimizing therapeutic applications. The unique structure of IBBSA allows it to act as a versatile building block in organic synthesis, which can lead to the development of new bioactive compounds .
2. Anticancer Activity
IBBSA has been investigated for its anticancer properties. A study involving various benzimidazole derivatives demonstrated that compounds with structural similarities to IBBSA exhibited significant cytotoxic activity against different cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia). These compounds were evaluated for their half-maximal inhibitory concentration (IC), revealing that certain derivatives showed excellent activity compared to standard chemotherapeutics like doxorubicin .
Case Study 1: Anticancer Efficacy
A combination treatment study assessed the efficacy of IBBSA-related compounds in synergy with known anticancer agents. For example, the combination of a benzimidazole-based agent with Rituximab showed a synergistic effect in lymphoma cell lines, indicating that IBBSA could enhance the therapeutic outcomes when used alongside existing treatments .
| Cell Line | Anti-Cancer Agents | Treatment Method | Results |
|---|---|---|---|
| Ramos | Compound A8 + Rituximab | Simultaneous treatment (100 nM A8 + 3 µg/ml Rituximab) | Synergistic effect (CI: 0.11 - 0.62) |
| HCT116 | Compound A8 + 5FU | Simultaneous treatment (1:15 A8:5FU) | CI: 0.56 ± 0.08 |
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of benzimidazole derivatives highlighted that electron-donating groups significantly enhance anticancer activity. Compounds similar to IBBSA were tested against various cancer cell lines, showing that modifications to the benzimidazole structure could lead to improved efficacy .
Comparative Analysis
To better understand the potential of IBBSA, it is useful to compare it with other benzimidazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 1-Isobutyl-1H-benzimidazole-2-sulfonic acid | CHNOS | 254.31 g/mol | Isobutyl group enhances solubility and reactivity |
| 1-Methyl-1H-benzimidazole-2-sulfonic acid | CHNOS | 242.28 g/mol | Methyl group may alter solubility properties |
| 1-Ethyl-1H-benzimidazole-2-sulfonic acid | CHNOS | 242.28 g/mol | Ethyl group provides different hydrophobic characteristics |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Isobutyl-1H-benzimidazole-2-sulfonic acid?
Methodological Answer: The synthesis typically involves a multi-step process:
Benzimidazole Core Formation: Cyclization of o-phenylenediamine derivatives with sulfonic acid precursors under acidic conditions .
Isobutyl Substitution: Alkylation at the 1-position using isobutyl halides or alcohols in the presence of a base (e.g., NaH) to ensure regioselectivity .
Sulfonation: Controlled sulfonation at the 2-position using chlorosulfonic acid or sulfur trioxide under anhydrous conditions to prevent hydrolysis .
Key Considerations:
Q. How can spectroscopic techniques characterize 1-Isobutyl-1H-benzimidazole-2-sulfonic acid?
Methodological Answer:
- IR Spectroscopy: Confirm sulfonic acid group (S=O stretching at ~1619 cm⁻¹) and aromatic C-H stretching (3006 cm⁻¹) .
- ¹H/¹³C NMR: Identify isobutyl protons (δ ~3.0–3.2 ppm for CH₂ groups) and aromatic protons (δ 7.4–8.0 ppm). The sulfonic acid group deshields adjacent carbons (e.g., δ ~143 ppm for C-2) .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituents.
Q. What analytical methods ensure purity and stability of this compound?
Methodological Answer:
- HPLC: Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95%) .
- Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition onset >200°C for similar sulfonic acids) .
- pH Stability Tests: Monitor hydrolysis in aqueous buffers (pH 2–12) to identify degradation conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole sulfonic acid derivatives?
Methodological Answer:
- Dose-Response Studies: Perform IC₅₀ assays across multiple cell lines to confirm specificity (e.g., anti-inflammatory activity in RAW264.7 macrophages) .
- Control for Solubility: Use DMSO or PEG-based solvents to mitigate false negatives from poor aqueous solubility .
- Statistical Validation: Apply ANOVA or Bayesian modeling to distinguish true activity from experimental noise .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- DFT Calculations: Analyze electron density maps (e.g., Mulliken charges) to identify reactive sites for sulfonic acid substitution .
- QSAR Models: Build regression models correlating substituent properties (e.g., Hammett σ values) with bioactivity .
Q. How can isotopic labeling elucidate the sulfonation mechanism in benzimidazole derivatives?
Methodological Answer:
Q. What advanced in situ characterization techniques are suitable for studying degradation mechanisms?
Methodological Answer:
- In Situ FTIR: Monitor real-time degradation of sulfonic acid groups under oxidative conditions (e.g., H₂O₂ exposure) .
- X-ray Absorption Spectroscopy (XAS): Analyze sulfur oxidation states during thermal decomposition .
- Electron Paramagnetic Resonance (EPR): Detect free radicals formed during photodegradation .
Research Challenges and Solutions
- Contradictory Bioactivity Data: Address discrepancies by standardizing assay protocols (e.g., cell passage number, incubation time) and validating with orthogonal methods (e.g., Western blotting for protein targets) .
- Regioselectivity in Synthesis: Use steric directing groups (e.g., bulky bases) or microwave-assisted synthesis to enhance 1-isobutyl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
